Cas no 1217501-02-4 (4-(Butylsulfonyl)phenylboronic acid)
4-(Butylsulfonyl)phenylboronic acid Chemical and Physical Properties
Names and Identifiers
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- (4-(Butylsulfonyl)phenyl)boronic acid
- 4-(Butylsulfonyl)phenylboronic acid
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- MDL: MFCD12546549
- Inchi: 1S/C10H15BO4S/c1-2-3-8-16(14,15)10-6-4-9(5-7-10)11(12)13/h4-7,12-13H,2-3,8H2,1H3
- InChI Key: YGBYIKCBEZABIT-UHFFFAOYSA-N
- SMILES: S(C1C=CC(B(O)O)=CC=1)(CCCC)(=O)=O
Computed Properties
- Exact Mass: 242.07800
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
Experimental Properties
- PSA: 82.98000
- LogP: 1.02100
4-(Butylsulfonyl)phenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 095584-250mg |
(4-(Butylsulfonyl)phenyl)boronic acid, 95+% |
1217501-02-4 | 95+% | 250mg |
$281.00 | 2023-09-10 | |
| Matrix Scientific | 095584-1g |
(4-(Butylsulfonyl)phenyl)boronic acid, 95+% |
1217501-02-4 | 95+% | 1g |
$622.00 | 2023-09-10 | |
| Fluorochem | 228511-250mg |
4-(Butylsulfonyl)phenyl)boronic acid |
1217501-02-4 | 95% | 250mg |
£150.00 | 2022-02-28 | |
| Fluorochem | 228511-1g |
4-(Butylsulfonyl)phenyl)boronic acid |
1217501-02-4 | 95% | 1g |
£313.00 | 2022-02-28 | |
| TRC | B693933-25mg |
4-(Butylsulfonyl)phenylboronic acid |
1217501-02-4 | 25mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B693933-50mg |
4-(Butylsulfonyl)phenylboronic acid |
1217501-02-4 | 50mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B693933-100mg |
4-(Butylsulfonyl)phenylboronic acid |
1217501-02-4 | 100mg |
$ 133.00 | 2023-04-18 | ||
| TRC | B693933-250mg |
4-(Butylsulfonyl)phenylboronic acid |
1217501-02-4 | 250mg |
$ 224.00 | 2023-04-18 | ||
| Chemenu | CM136454-250mg |
(4-(Butylsulfonyl)phenyl)boronic acid |
1217501-02-4 | 95% | 250mg |
$81 | 2023-02-03 | |
| Chemenu | CM136454-1g |
(4-(Butylsulfonyl)phenyl)boronic acid |
1217501-02-4 | 95% | 1g |
$217 | 2023-02-03 |
4-(Butylsulfonyl)phenylboronic acid Suppliers
4-(Butylsulfonyl)phenylboronic acid Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 4-(Butylsulfonyl)phenylboronic acid
Introduction to 4-(Butylsulfonyl)phenylboronic acid (CAS No. 1217501-02-4)
4-(Butylsulfonyl)phenylboronic acid is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. With the CAS number 1217501-02-4, this compound serves as a key intermediate in the synthesis of various boronic acid derivatives, which are widely utilized in drug development, particularly in the design of targeted therapies and diagnostic agents. The presence of both a butylsulfonyl group and a phenylboronic acid moiety imparts distinct reactivity and binding capabilities, making it a valuable tool for researchers exploring innovative chemical solutions.
The butylsulfonyl substituent enhances the compound's solubility and stability in aqueous environments, while the phenylboronic acid component facilitates its interaction with hydroxyl-containing molecules, such as sugars and glycoproteins. This dual functionality has opened up new avenues for applications in bioconjugation chemistry, where precise molecular interactions are crucial for therapeutic efficacy. Recent studies have highlighted the potential of 4-(Butylsulfonyl)phenylboronic acid in the development of bioorthogonal probes and click chemistry reactions, which are essential for labeling and tracking biological molecules in real-time.
In the realm of drug discovery, boronic acids have emerged as pivotal components in the design of protease inhibitors and kinase inhibitors. The phenylboronic acid moiety can form reversible coordination bonds with metal ions, which is a critical feature for designing metal-organic frameworks (MOFs) and supramolecular assemblies. These structures have applications ranging from catalysis to gas storage, underscoring the versatility of 4-(Butylsulfonyl)phenylboronic acid. Furthermore, its role in photopharmacology—where light-responsive drugs are designed to activate or deactivate at specific sites within the body—has been explored in cutting-edge research aimed at developing next-generation therapeutics.
One of the most compelling aspects of 4-(Butylsulfonyl)phenylboronic acid is its utility in green chemistry initiatives. Boronic acids are known for their mild reaction conditions and high selectivity, which aligns with sustainable chemical practices. Researchers have leveraged these properties to develop environmentally friendly synthetic routes that minimize waste and energy consumption. For instance, recent advances in flow chemistry have enabled the efficient production of 4-(Butylsulfonyl)phenylboronic acid derivatives under continuous-flow conditions, reducing solvent usage and improving scalability.
The compound's potential extends beyond pharmaceutical applications into materials science. Its ability to form stable complexes with various metals has led to investigations into its use as a ligand in catalytic systems. These systems are being explored for their ability to facilitate cross-coupling reactions, which are fundamental to constructing complex organic molecules. The butylsulfonyl group also contributes to the compound's ability to act as a stabilizing agent in these reactions, preventing unwanted side products and improving overall yields.
Recent breakthroughs in computational chemistry have further enhanced our understanding of 4-(Butylsulfonyl)phenylboronic acid's reactivity. Advanced molecular modeling techniques have allowed researchers to predict how this compound interacts with biological targets at an atomic level. This insight has been instrumental in designing more effective drug candidates that exhibit improved pharmacokinetic profiles. By integrating experimental data with computational predictions, scientists can now optimize synthetic pathways more efficiently, reducing trial-and-error approaches and accelerating the drug development pipeline.
The role of 4-(Butylsulfonyl)phenylboronic acid in nanotechnology is another emerging area of interest. Its ability to self-assemble into ordered structures has been exploited to create nanoscale devices with applications in electronics and sensors. These applications leverage the compound's unique electronic properties, which arise from its boron-containing framework. The development of such materials represents a significant step forward in creating next-generation technologies that require precise control over molecular architecture.
In conclusion, 4-(Butylsulfonyl)phenylboronic acid (CAS No. 1217501-02-4) is a multifaceted compound with far-reaching implications across multiple scientific disciplines. Its structural features enable diverse applications, from pharmaceuticals to advanced materials, while its reactivity makes it an indispensable tool for researchers pushing the boundaries of chemical innovation. As our understanding of its properties continues to evolve, so too will its applications, driving progress in fields ranging from medicine to nanotechnology.
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